

Determining the Optimal Cromakalim Concentration for Vasodilation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Cromakalim*

Cat. No.: *B1674936*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of **Cromakalim**, a potent ATP-sensitive potassium (KATP) channel opener, for inducing vasodilation. The information is compiled from various *in vitro* and *in vivo* studies to guide researchers in designing and executing experiments to assess the vasodilatory effects of **Cromakalim**.

Quantitative Data Summary

The following tables summarize the effective concentrations (EC50) and ranges of **Cromakalim** reported to induce vasodilation in different experimental models. These values can serve as a starting point for designing dose-response studies.

Table 1: In Vitro Vasodilation Data for **Cromakalim**

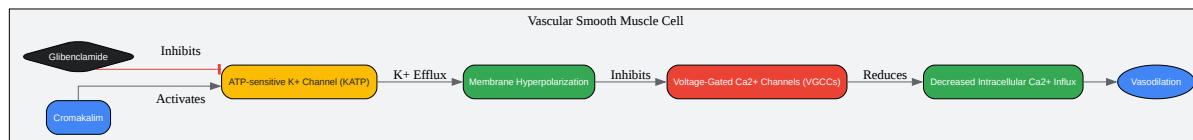
Tissue/Vessel Type	Species	Pre-constrictor Agent	EC50 (-log M)	Effective Concentration Range (M)	Reference
Aortic Rings	Rat	Phenylephrine	-	10^{-7} - 3×10^{-5}	[1]
Portal Vein	Human	Noradrenaline	4.53 ± 0.12 μM	-	[2]
Middle Cerebral Artery	Cat	Uridine-5-triphosphate (UTP)	-	Concentration-dependent relaxation observed	[3]
Pulmonary Artery	Rat	-	-	10^{-7} - 10^{-3}	[4]

Table 2: In Vivo Vasodilation/Hypotensive Effects of **Cromakalim**

Animal Model	Administration Route	Dose	Observed Effect	Reference
Conscious Normotensive Rats	Intravenous (i.v.)	0.075 - 1.2 mg/kg	Dose-dependent decrease in systolic blood pressure	[5]
Anesthetized Rats	Intravenous (i.v.) infusion	5.0 µg/kg/min	Lowered mean carotid artery blood pressure	[6]
Conscious Spontaneously Hypertensive Rats	-	-	Significant hypotension	[7]
Rats with Chronic Hypoxic Pulmonary Hypertension	Intravenous (i.v.)	100 µg/kg - 200 µg/kg	Dose-dependent decrease in mean pulmonary arterial pressure	[8]
Rabbits with Experimental Subarachnoid Hemorrhage	Intravenous (i.v.)	0.1 and 0.3 mg/kg	Attenuation of cerebral vasospasm	[9]

Signaling Pathway of Cromakalim-Induced Vasodilation

Cromakalim induces vasodilation primarily by activating ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent relaxation of the blood vessel.



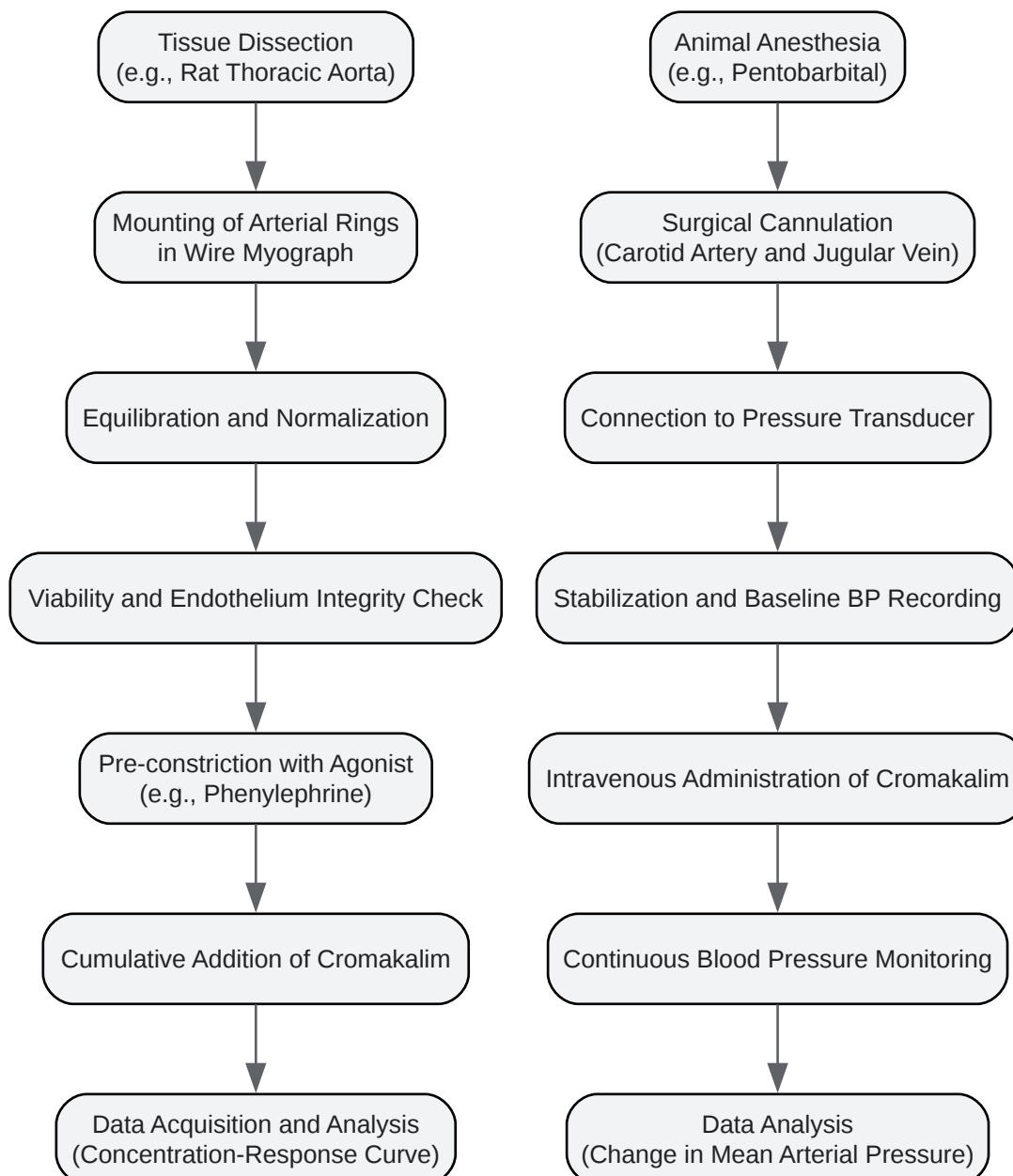
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Caption: Signaling pathway of **Cromakalim**-induced vasodilation.

Experimental Protocols

In Vitro Vasodilation Assessment using Wire Myography

This protocol describes the assessment of **Cromakalim**-induced vasodilation in isolated arterial rings using a wire myograph system.

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